6-Bromo-3-chloroquinolin-4-ol

Overview

Description

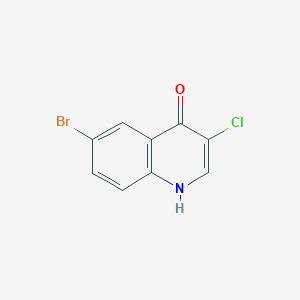

6-Bromo-3-chloroquinolin-4-ol (CAS: 857762-32-4) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol . It features a hydroxyl group at position 4, a bromine atom at position 6, and a chlorine atom at position 3 of the quinoline backbone. This compound is typically stored under dry, room-temperature conditions to ensure stability . The distinct substitution pattern of this compound makes it a valuable scaffold for further functionalization or biological activity studies.

Preparation Methods

Nucleophilic Substitution Reactions

One common approach involves nucleophilic substitution reactions where suitable precursors are reacted with bromine and chlorine sources under controlled conditions. The following steps outline a typical procedure:

Starting Material : The process often begins with 4-hydroxyquinoline.

Bromination : Bromine is introduced to the quinoline precursor, resulting in bromination at the 6-position.

Chlorination : Following bromination, chlorination occurs at the 3-position using a chlorine source such as phosphorus trichloride or thionyl chloride.

Industrial Production Techniques

In industrial settings, large-scale synthesis is optimized for yield and purity. Techniques include:

Continuous Flow Reactors : These systems enhance efficiency by allowing for constant reactant flow and reaction monitoring.

Green Chemistry Approaches : Utilizing environmentally benign solvents and catalysts minimizes ecological impact while maintaining reaction efficiency.

The synthesized compound can undergo various chemical reactions that further expand its utility:

Types of Reactions

Oxidation : The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction : Reduction can yield dihydroquinoline derivatives.

Substitution : The halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, thiols, alkoxides | Basic or acidic conditions |

Major Products Formed

The reactions involving 6-bromo-3-chloroquinolin-4-ol can yield various derivatives:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Dihydroquinoline derivatives |

| Substitution | Substituted quinoline derivatives |

The compound has been extensively studied for its biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumonia | 25 |

| Staphylococcus aureus | 20 |

Anticancer Properties

Studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), potentially inducing apoptosis through oxidative stress pathways.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloroquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-chloroquinolin-4-ol is utilized as a building block for synthesizing potential pharmaceutical agents. Its applications include:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumonia | 25 |

| Staphylococcus aureus | 20 |

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism may involve inducing apoptosis through oxidative stress pathways.

Biological Research

The compound serves as a probe or ligand in biochemical studies to investigate interactions with biological targets. Its ability to inhibit enzymes crucial for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, highlights its potential in developing new antimicrobial therapies.

Materials Science

In materials science, this compound is being explored for its potential use in developing organic semiconductors and other advanced materials due to its unique electronic properties imparted by the halogen substituents.

Comparative Studies

When compared to similar quinoline derivatives, such as 6-Bromoquinoline and 7-Bromo-3-chloroquinoline, the unique substitution pattern of this compound contributes to distinct biological profiles.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 6-Bromoquinoline | Moderate | Low |

| 7-Bromo-3-chloroquinoline | High | Moderate |

Case Studies

Recent studies have underscored the potential applications of this compound in drug development:

- Antimicrobial Resistance : Investigations into its ability to combat resistant strains of bacteria have shown promising results against multi-drug resistant Staphylococcus aureus.

- Combination Therapy : Research exploring the use of this compound alongside existing antibiotics has indicated synergistic effects that could enhance treatment outcomes against resistant pathogens.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-3-chloroquinolin-4-ol can be contextualized by comparing it to related quinoline derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Biological Activity

6-Bromo-3-chloroquinolin-4-ol (CAS No. 857762-32-4) is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on recent studies.

This compound is characterized by the molecular formula C9H5BrClNO. The presence of bromine and chlorine atoms on the quinoline ring significantly influences its chemical properties and biological activities. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its structure and enhance its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of this compound were tested against E. coli, B. subtilis, and C. albicans, demonstrating significant inhibition zones in well diffusion assays.

| Pathogen | Inhibition Zone (mm) | Reference Drug |

|---|---|---|

| E. coli | 15 | Streptomycin |

| B. subtilis | 18 | Streptomycin |

| C. albicans | 20 | Fluconazole |

The structure-activity relationship (SAR) indicates that modifications to the alkoxy groups attached to the quinoline core can enhance or diminish antimicrobial activity .

Anticancer Activity

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Interaction : The compound can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, affecting cellular functions and signaling pathways.

- Cell Signaling Modulation : The compound influences various cell signaling pathways that regulate apoptosis and survival mechanisms in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimycobacterial Activity : A series of quinoline derivatives were synthesized, including those based on this compound, which showed promising antitubercular activity with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM .

- Antifungal Studies : The compound was evaluated for antifungal properties against Candida species, showing effective inhibition comparable to standard antifungal agents.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for introducing bromo and chloro substituents at specific positions on the quinoline scaffold?

- Methodology : A common approach involves halogenation using POCl₃ and DMF under reflux conditions. For example, converting hydroxyl groups to chloro substituents (e.g., 4-hydroxyl to 4-chloro) can be achieved via treatment with POCl₃/DMF at 120°C for 5–6 hours . Bromination typically employs brominating agents like PBr₃ or NBS, with regioselectivity controlled by directing groups (e.g., hydroxyl or methoxy groups).

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .

Q. How can NMR spectroscopy distinguish between positional isomers (e.g., 3-chloro vs. 4-chloro substitution) in quinoline derivatives?

- Methodology : Use ¹H-¹³C HMBC to correlate protons with adjacent carbons. For 6-bromo-3-chloroquinolin-4-ol, the hydroxyl proton (4-OH) will show coupling with C-3 and C-4. In contrast, 4-chloro derivatives lack this interaction. Chemical shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, Br) are downfield-shifted (~δ 8.5–9.0 ppm) .

Q. What purity assessment methods are recommended for halogenated quinolines?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For halogenated compounds, elemental analysis (EA) or mass spectrometry (HRMS) verifies molecular composition. Purity >95% (HPLC) is critical for biological assays .

Advanced Research Questions

Q. How does steric and electronic modulation at C-3 and C-6 affect the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromo group at C-6 participates in Suzuki-Miyaura coupling due to its electrophilic nature, while the C-3 chloro group may sterically hinder Pd-catalyzed reactions. Computational studies (DFT) can predict reactivity by analyzing LUMO localization. Experimental validation involves comparing yields for derivatives with varying substituents .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated quinolines?

- Methodology : When structural discrepancies arise (e.g., bond angles or dihedral angles), re-examine crystallization solvents and hydrogen-bonding networks. For example, intramolecular N–H···O bonds can stabilize specific conformations, as seen in related chromenone derivatives . Use Rietveld refinement for powder XRD or single-crystal XRD at low temperatures (<150 K) to improve resolution .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

- Methodology : Introduce substituents at C-2 or C-7 to modulate lipophilicity and target binding. For instance, adding electron-donating groups (e.g., methoxy) at C-7 enhances penetration through bacterial membranes. Test derivatives against Mycobacterium tuberculosis or HBV using MIC assays and molecular docking (e.g., enoyl-ACP reductase for TB) .

Q. Data Interpretation and Experimental Design

Q. What analytical techniques validate the absence of by-products (e.g., dihalogenated species) during synthesis?

- Methodology : LC-MS/MS in MRM mode detects trace impurities. For example, monitor m/z 242.5 (M+H⁺ for 6-bromo-4-chloroquinoline) and m/z 279.4 (potential dibromo by-product). Adjust reaction stoichiometry or temperature to suppress over-halogenation .

Q. How does pH adjustment during workup impact the stability of this compound?

Properties

IUPAC Name |

6-bromo-3-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSLKTUFMAGGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590581 | |

| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857762-32-4 | |

| Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.